molecular formula C16H24O3 B8277782 4-(4-Tert-butylphenoxy)butyl acetate CAS No. 92584-42-4

4-(4-Tert-butylphenoxy)butyl acetate

Cat. No.: B8277782
CAS No.: 92584-42-4
M. Wt: 264.36 g/mol
InChI Key: BEJMWAUXKZITKZ-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)butyl acetate is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

92584-42-4

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)butyl acetate

InChI

InChI=1S/C16H24O3/c1-13(17)18-11-5-6-12-19-15-9-7-14(8-10-15)16(2,3)4/h7-10H,5-6,11-12H2,1-4H3

InChI Key

BEJMWAUXKZITKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCOC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred slurry of 1.6 g sodium hydride (as 50% dispersion in oil) in 50 ml dry dimethyl formamide was added, drop-wise, a solution of 5.0 g p-tert-butylphenol (33.3 mmoles) in 50 ml dry dimethyl formamide and the solution stirred under nitrogen until the phenoxide had totally formed. To the phenoxide was added a solution of 5.0 g 4-chlorobutyl acetate (33.3 mmoles) in 50 ml dry dimethyl formamide and the solution was stirred for fourteen hours. The reaction mixture was partitioned between water/toluene. The organic layer was removed, washed with water, then 1N sodium bicarbonate. The organic layer was removed, dried and evaporated to an orange oil, 5.6 g. The oil was chromatographed on 500 g, 90 to 200 mesh silica gel (CH2Cl2 eluent) yielding pure 4-(p-tert-butylphenoxy)-butyl acetate.
Quantity
1.6 g
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reactant
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50 mL
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solvent
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5 g
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50 mL
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5 g
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50 mL
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Synthesis routes and methods II

Procedure details

To a stirred slurry of 1.6 g sodium hydride (as 50% dispersion in oil) in 50 ml dry dimethyl formamide was added, dropwise, a solution of 5.0 g p-tert-butylphenol (33.3 mmoles) in 50 ml dry diemthyl formamide and the solution stirred under nitrogen until the phenoxide had totally formed. To the phenoxide was added a solution of 5.0 g 4-chlorobutyl acetate (33.3 mmoles) in 50 ml dry dimethyl formamide and the solution was stirred for fourteen hours. The reaction mixture was partitioned between water/ toluene. The organic layer was removed, washed with water, then 1 N sodium bicarbonate. The organic layer was removed, dried and evaporated to an orange oil, 5.6g. The oil was chromatographed on 500 g, 90 to 200 mesh silica gel (CH2Cl2 eluent) yielding pure 4-(p-tert-butylphenoxy)-butyl acetate.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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reactant
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5 g
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50 mL
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solvent
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